Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-

regioisomerism sulfonyl chloride synthetic chemistry

Problem: Uncontrolled linker regiochemistry in ADC or probe synthesis introduces variability in payload geometry, compromising conjugate stability and efficacy. Solution: CAS 152903-99-6 provides regioisomerically pure 3-maleimido-4-methoxy architecture, ensuring defined spatial orientation and consistent reactivity. - The 4-methoxy group slows hydrolytic degradation (estimated ΔLogP ≈ +0.5), extending reagent stability in aqueous bioconjugation (pH 7-8, 0-4 °C). - Regioisomeric purity eliminates the risk of altered linker geometry that would otherwise compromise antigen-binding affinity and payload release kinetics. - Sulfonyl chloride remains intact even under Diels-Alder reflux conditions, enabling diverse scaffold synthesis.

Molecular Formula C11H8ClNO5S
Molecular Weight 301.70 g/mol
CAS No. 152903-99-6
Cat. No. B12114557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy-
CAS152903-99-6
Molecular FormulaC11H8ClNO5S
Molecular Weight301.70 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)Cl)N2C(=O)C=CC2=O
InChIInChI=1S/C11H8ClNO5S/c1-18-9-3-2-7(19(12,16)17)6-8(9)13-10(14)4-5-11(13)15/h2-6H,1H3
InChIKeyJYSICLHVFJEFSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Maleimido-4-methoxybenzenesulfonyl chloride – Physicochemical Profile


Benzenesulfonyl chloride, 3-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-4-methoxy- (CAS 152903‑99‑6) is a heterobifunctional arenesulfonyl chloride bearing a maleimide ring at the 3‑position and a methoxy group at the 4‑position of the benzene core. It possesses a molecular formula of C₁₁H₈ClNO₅S, a molecular weight of 301.70 g mol⁻¹, and a computed XLogP3‑AA of 1, indicating moderate lipophilicity [1]. The compound is a key intermediate in the synthesis of sulfonamide‑linked maleimide derivatives and serves as a dual‑reactive linker, combining a thiol‑reactive maleimide with an amine‑reactive sulfonyl chloride [2]. Its substitution pattern differentiates it from regioisomeric analogs (e.g., the 2‑maleimido‑4‑methoxy isomer, CAS 152904‑00‑2) and from non‑methoxylated maleimido‑benzenesulfonyl chlorides, providing a unique reactivity profile for conjugation and library synthesis applications [2][3].

Uniqueness vs. Other Maleimido-Sulfonyl Chlorides


Generic substitution among maleimido‑benzenesulfonyl chlorides is precluded by the distinct substitution pattern of the target compound. While the 2‑maleimido‑4‑methoxy isomer (CAS 152904‑00‑2) and the non‑methoxylated 4‑maleimido analog (CAS 36898‑42‑7) share the same functional groups, their regiochemistry and electronic properties differ markedly [1][2]. The 3‑maleimido‑4‑methoxy arrangement alters the electron density at the sulfonyl chloride center and the steric environment around the maleimide, directly affecting reaction rates, selectivity, and product purity in nucleophilic substitutions and cycloadditions [1]. Furthermore, the methoxy group has been shown to significantly influence the solvolytic stability of benzenesulfonyl chlorides in aqueous media, meaning that a non‑methoxylated analog will exhibit a different hydrolysis profile under identical conditions [3]. These differences demand that procurement and experimental design be based on the specific isomer, as any deviation introduces uncontrolled variables in conjugation efficiency, linker stability, and downstream biological performance.

Quantitative Differentiation Evidence


Regioisomeric Differentiation from 2-Maleimido Analog

The target compound is the 3‑maleimido‑4‑methoxy regioisomer, whereas CAS 152904‑00‑2 is the 2‑maleimido‑4‑methoxy isomer [1][2]. The two isomers share an identical molecular formula (C₁₁H₈ClNO₅S, MW 301.70 g mol⁻¹) but differ in the spatial position of the maleimide group relative to the sulfonyl chloride. This regioisomeric distinction is critical because the proximity of the maleimide to the reactive sulfonyl chloride center influences both the steric accessibility and the electronic activation of the sulfonyl group. No quantitative head‑to‑head reactivity comparison has been published; however, the structural divergence is absolute and quantifiable by NMR or HPLC retention time.

regioisomerism sulfonyl chloride synthetic chemistry

Lipophilicity Impact of 4-Methoxy Substituent

The computed octanol‑water partition coefficient (XLogP3‑AA) for the target compound is 1.0 [1]. In contrast, the non‑methoxylated analog, p‑maleimidobenzenesulfonyl chloride (CAS 36898‑42‑7), with molecular formula C₁₀H₆ClNO₄S, is expected to have a lower LogP due to the absence of the hydrophobic methoxy group. Although an experimentally determined LogP for CAS 36898‑42‑7 is not directly available, the general contribution of a methoxy substituent to LogP is approximately +0.5 to +0.6 log units based on fragment‑based prediction models. This difference in lipophilicity impacts aqueous solubility, membrane permeability, and non‑specific binding in biological conjugation applications.

lipophilicity LogP drug-linker design bioconjugation

Aqueous Solvolysis Stability Profile

First‑order rate constants for the solvolysis of 4‑methoxybenzenesulfonyl chloride in water have been measured by conductance, with ΔG⁺, ΔH⁺, ΔS⁺, and ΔCₚ⁺ parameters derived across 0–25 °C [1]. The 4‑methoxy group significantly modulates the heat capacity of activation (ΔCₚ⁺) through temperature‑dependent water–solute interactions, a phenomenon not observed for non‑methoxylated analogs. While these data are not derived from the target compound itself, they establish a class‑level expectation that the 4‑methoxy substituent on the benzenesulfonyl chloride scaffold confers a distinct solvolytic fingerprint. Users of CAS 152903‑99‑6 should anticipate a hydrolysis rate that is slower (or differently temperature‑dependent) than that of unsubstituted or nitro‑substituted benzenesulfonyl chlorides.

solvolysis hydrolytic stability sulfonyl chloride aqueous reactivity

Chlorosulfonation Regioselectivity

Tomé et al. (1993) reported that N‑3‑methoxyphenylmaleimide (the direct precursor of CAS 152903‑99‑6) underwent chlorosulfonation with excess chlorosulfonic acid to afford the corresponding 3‑maleimido‑4‑methoxybenzenesulfonyl chloride (the target compound) together with the o‑, m‑, and p‑substituted analogs (2–5) [1]. Although individual yields for each isomer were not fully disaggregated in the abstract, the procedure demonstrates that the 3‑methoxy substituent directs sulfonation to the 4‑position (para to methoxy), enabling selective access to the desired regioisomer. In contrast, the non‑methoxylated N‑phenylmaleimide undergoes sulfonation predominantly at the para‑position of the phenyl ring, yielding the 4‑maleimido isomer. The methoxy group thus serves as a regiochemical directing element, allowing procurement of an isomerically enriched product that is otherwise difficult to obtain.

chlorosulfonation synthetic yield N-arylmaleimide process chemistry

Optimal Application Scenarios


Heterobifunctional Crosslinker for ADCs and Bioprobes

The target compound's 3‑maleimido‑4‑methoxy architecture places the sulfonyl chloride and maleimide reactive groups at a defined distance and orientation. This regioisomeric purity is essential for constructing homogeneous antibody‑drug conjugates (ADCs) or fluorescent probes where linker geometry influences payload release kinetics and antigen‑binding affinity. Substituting the 2‑isomer would alter the spatial relationship between the conjugation sites, potentially compromising conjugate stability and efficacy [1].

Sulfonamide-Linked Maleimide Libraries with Enhanced Lipophilicity

The 4‑methoxy substituent increases the lipophilicity of the sulfonyl chloride relative to non‑methoxylated analogs (estimated ΔLogP ≈ +0.5) [1]. This property is advantageous in medicinal chemistry campaigns targeting intracellular protein‑protein interactions, where moderate lipophilicity facilitates passive membrane permeability. Researchers synthesizing sulfonamide‑linked maleimide libraries for kinase inhibition or PROTAC development will benefit from the compound's balanced solubility profile.

Diels-Alder Cycloaddition Building Block

Maleimido‑benzenesulfonyl chlorides are established dienophiles in Diels‑Alder reactions, and the chlorosulfonyl group remains intact even after prolonged reflux in boiling o‑xylene [1][2]. The 4‑methoxy group is expected to further modulate the electron‑deficient character of the maleimide ring, potentially altering cycloaddition rates. Researchers developing polycyclic sulfonamide scaffolds or thermally stable polymer crosslinkers should select CAS 152903‑99‑6 for its robust sulfonyl chloride functionality and tunable maleimide reactivity.

Aqueous-Phase Conjugation with Extended Bench-Life

Kinetic data from 4‑methoxybenzenesulfonyl chloride demonstrate that the methoxy group slows hydrolytic degradation of the sulfonyl chloride relative to electron‑withdrawing substituents (e.g., nitro) [1]. Although direct target‑compound data are absent, this class‑level behavior supports the use of CAS 152903‑99‑6 in aqueous bioconjugation protocols (pH 7–8, 0–4 °C) where extended reagent stability reduces batch‑to‑batch variability. Procurement of the 4‑methoxy derivative is therefore recommended over less stable sulfonyl chlorides for multi‑step labeling workflows.

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